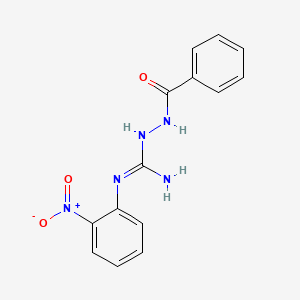

1-Benzamido-2-(2-nitrophenyl)guanidine

Description

1-Benzamido-2-(2-nitrophenyl)guanidine is a substituted guanidine derivative characterized by a benzamido group (-NH-C6H5CO) and a 2-nitrophenyl substituent attached to a guanidine core. Guanidines are highly basic compounds with a conjugated acid pKa of ~12.5, enabling diverse interactions in biological and chemical systems . For example, nitrophenyl-substituted guanidines are often explored for their electron-withdrawing properties, which influence reactivity and binding affinity in enzyme inhibition or fluorescence applications .

Properties

IUPAC Name |

1-benzamido-2-(2-nitrophenyl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c15-14(16-11-8-4-5-9-12(11)19(21)22)18-17-13(20)10-6-2-1-3-7-10/h1-9H,(H,17,20)(H3,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNILZKSEGSPXIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=NC2=CC=CC=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzamido-2-(2-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis method provides a straightforward and efficient route to obtain diverse guanidines with yields up to 81% under mild conditions . Another method involves the use of transition metal catalysis, where guanylation reactions of amines with carbodiimides or tandem catalytic guanylation/cyclization reactions are employed .

Chemical Reactions Analysis

1-Benzamido-2-(2-nitrophenyl)guanidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Scientific Research Applications

1-Benzamido-2-(2-nitrophenyl)guanidine has a wide range of applications in scientific research:

Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its guanidine functionality.

Mechanism of Action

The mechanism of action of 1-Benzamido-2-(2-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form strong hydrogen bonds and ionic interactions with biological molecules, leading to inhibition or modulation of their activity . This compound can disrupt cellular processes by binding to specific sites on enzymes, thereby affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- UA6 shares the 2-nitrophenyl group with the target compound but incorporates additional phenylimino and phenylamino moieties. Its synthesis yield (64%) and melting point (150°C) provide benchmarks for nitro-substituted guanidine derivatives .

- DiMeGdn , a simpler alkyl-substituted guanidine, exhibits rapid inhibition kinetics in voltage-gated potassium (Kv) channels, highlighting the role of substituents in biological activity .

Key Observations :

- DiMeGdn ’s high potency in Kv channel inhibition suggests that bulky aromatic substituents (e.g., benzamido and nitrophenyl in the target compound) may enhance target specificity but slow kinetics .

- Guanidine nitrate and hydrochloride exhibit distinct toxicological profiles, with nitrate being a strong oxidizer and hydrochloride acting as a denaturant. The 2-nitrophenyl group in the target compound may reduce acute toxicity compared to these simpler salts .

Table 3: Toxicity Data for Guanidine Derivatives

Key Observations :

- The target compound’s benzamido group could improve solubility and reduce acute toxicity compared to simpler guanidine salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.